REACTION_CXSMILES
|
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5]CCC1.[C:9]([O-:22])(=[O:21])[CH2:10][CH2:11]CCCCCCCCC.[C:23]([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:9]([O:22][CH2:5][CH2:6][N:7]=[C:1]=[O:8])(=[O:21])[C:10]([CH3:23])=[CH2:11] |f:1.2.3|
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Name
|
NCO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |